4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
145621-78-9
VCID:
VC21106571
InChI:
InChI=1S/C12H14O4/c1-8(7-16-9(2)13)10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)/t8-/m1/s1
SMILES:
CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O
Molecular Formula:
C12H14O4
Molecular Weight:
222.24 g/mol
4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid
CAS No.: 145621-78-9
Cat. No.: VC21106571
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145621-78-9 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 4-[(2S)-1-acetyloxypropan-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-8(7-16-9(2)13)10-3-5-11(6-4-10)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)/t8-/m1/s1 |
| Standard InChI Key | YPILWADPKHBUMO-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](COC(=O)C)C1=CC=C(C=C1)C(=O)O |
| SMILES | CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CC(COC(=O)C)C1=CC=C(C=C1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator